molecular formula C18H16BrNO4 B2910536 methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439096-46-5

methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Cat. No.: B2910536
CAS No.: 439096-46-5
M. Wt: 390.233
InChI Key: AJVSCAMXAPTEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a chemical compound with the CAS Number: 439096-46-5 . It has a molecular weight of 390.23 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of benzoxazin-derived compounds. It has also been used in the study of the structure-activity relationship of benzoxazin-derived compounds and their potential therapeutic applications. Additionally, this compound has been used in the study of the metabolism of benzoxazin-derived compounds, such as their absorption, distribution, metabolism, and excretion.

Mechanism of Action

The mechanism of action of methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is not fully understood. However, it is believed that this compound acts as an agonist of the benzoxazin-derived receptor, which is involved in the regulation of physiological processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to interact with other cellular targets, such as G-protein-coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to possess anti-inflammatory, anti-apoptotic, and anti-proliferative effects. Additionally, this compound has been shown to possess anti-oxidant, anti-mutagenic, and anti-tumorigenic effects.

Advantages and Limitations for Lab Experiments

Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in the presence of a variety of solvents and reagents. Additionally, this compound has a low toxicity profile, making it safe to handle in the laboratory. However, this compound has a number of limitations, including its low solubility in aqueous solutions and its low potency.

Future Directions

There are a number of potential future directions for research involving methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate. These include further investigations into the biochemical and physiological effects of this compound, as well as studies on the structure-activity relationship of this compound and its potential therapeutic applications. Additionally, further research could be conducted on the metabolism of this compound and its potential interactions with other cellular targets. Finally, studies could be conducted to investigate the potential use of this compound as a drug for the treatment of various diseases.

Synthesis Methods

Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can be synthesized using a variety of methods, including catalytic hydrogenation, palladium-catalyzed cross-coupling, and the Suzuki reaction. In the catalytic hydrogenation method, this compound is synthesized by reacting 4-bromobenzoyl chloride with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a hydrogenation catalyst such as palladium on carbon. In the palladium-catalyzed cross-coupling method, 4-bromobenzoyl chloride is reacted with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a palladium catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of 4-bromobenzoyl chloride with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a palladium catalyst, such as palladium on carbon, and a base, such as sodium carbonate.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 2-[4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVSCAMXAPTEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.